

6-N-Boc-Aminopicolinic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name:	6-((<i>tert</i> -Butoxycarbonyl)amino)picolinic acid
Cat. No.:	B1344348

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CAS Number: 258497-21-1

Introduction

6-N-Boc-aminopicolinic acid is a derivative of 6-aminopicolinic acid, a heterocyclic compound belonging to the pyridine family. The introduction of the *tert*-butyloxycarbonyl (Boc) protecting group on the amino functionality makes this molecule a crucial building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The Boc group provides a strategic advantage by preventing the amine from participating in unwanted side reactions while other parts of the molecule, such as the carboxylic acid, are modified. This technical guide provides an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 6-N-Boc-aminopicolinic acid.

Property	Value	Source
CAS Number	258497-21-1	N/A
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₄	N/A
Molecular Weight	238.24 g/mol	N/A
Appearance	White to off-white crystalline powder	[1] [2]
Density	~1.293 g/cm ³ (Predicted)	N/A
Boiling Point	360.4 ± 27.0 °C (Predicted)	N/A
Flash Point	171.755 °C	N/A
Solubility	The parent compound, 6-aminopicolinic acid, is slightly soluble in water and soluble in DMSO, ethanol, and alkaline solutions. The Boc-protected derivative is expected to have increased solubility in organic solvents.	[2]

Synthesis and Purification

The synthesis of 6-N-Boc-aminopicolinic acid is typically achieved through the protection of the amino group of 6-aminopicolinic acid using di-tert-butyl dicarbonate ((Boc)₂O).

Experimental Protocol: Synthesis of 6-N-Boc-aminopicolinic acid

Materials:

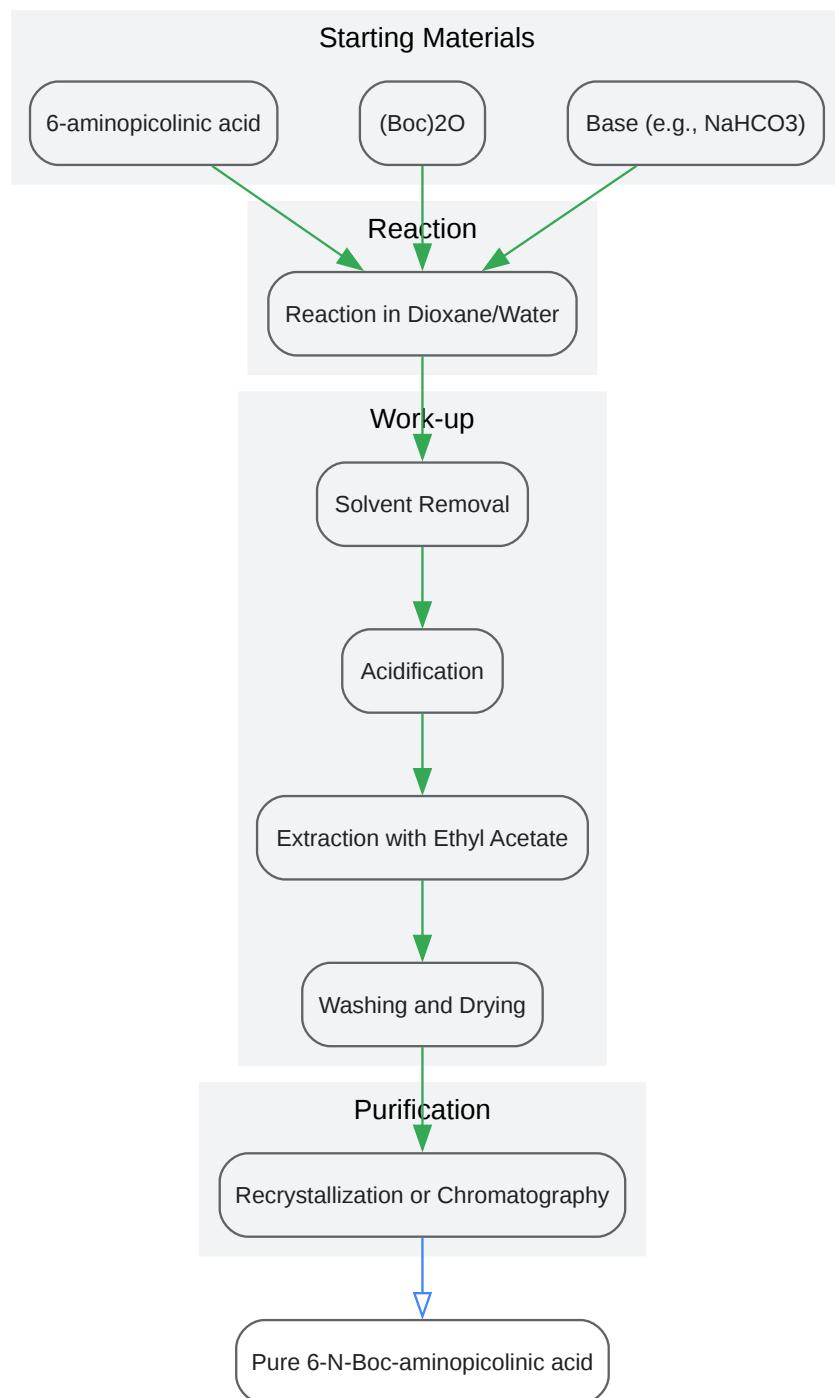
- 6-aminopicolinic acid
- Di-tert-butyl dicarbonate ((Boc)₂O)

- Sodium bicarbonate (NaHCO_3) or other suitable base
- Dioxane and water (or another suitable solvent system)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 6-aminopicolinic acid in a mixture of dioxane and water.
- Add sodium bicarbonate to the solution to act as a base.
- Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature for several hours or overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
- Acidify the remaining aqueous solution to a pH of approximately 3-4 using a suitable acid (e.g., 1M HCl).
- Extract the product with ethyl acetate.
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude product can be further purified by recrystallization or column chromatography.

Synthesis Workflow for 6-N-Boc-aminopicolinic acid

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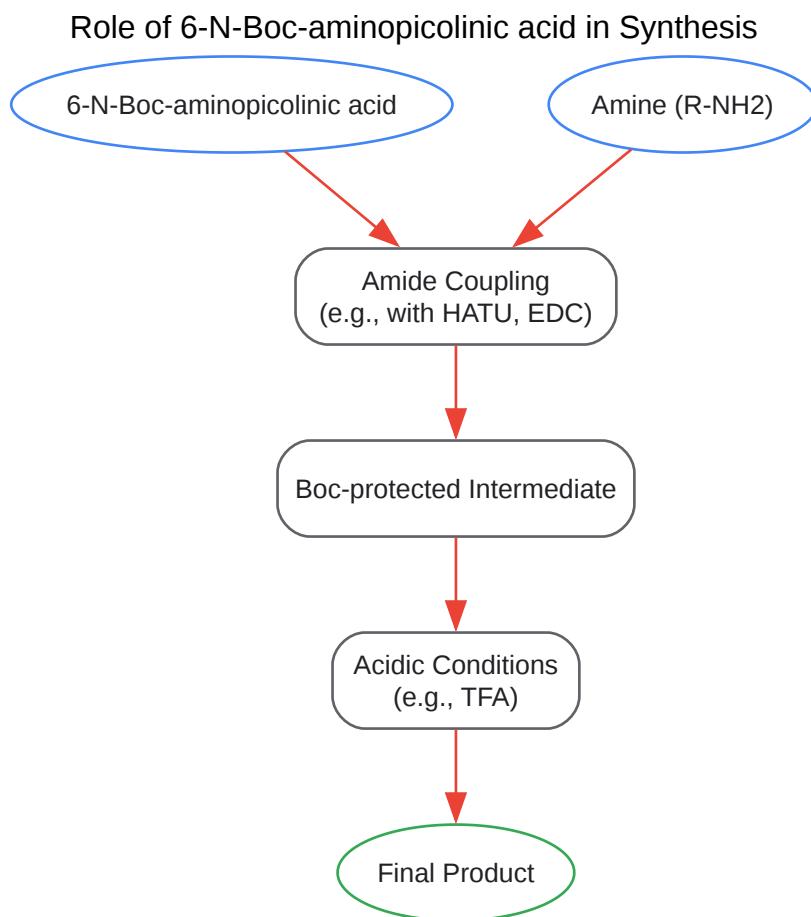
Synthesis of 6-N-Boc-aminopicolinic acid.

Applications in Research and Drug Discovery

6-N-Boc-aminopicolinic acid serves as a valuable intermediate in the synthesis of complex organic molecules. The Boc protecting group allows for selective reactions to be carried out on the carboxylic acid moiety without interference from the nucleophilic amino group.

Role as a Synthetic Intermediate

The primary application of this compound is as a building block in multi-step synthetic pathways. The carboxylic acid can be activated and coupled with various amines to form amide bonds, a common linkage in many pharmaceutical compounds. After the desired modifications, the Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in dioxane) to reveal the free amine for further functionalization.



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Synthetic utility of 6-N-Boc-aminopicolinic acid.

Experimental Protocol: Amide Coupling

Materials:

- 6-N-Boc-aminopicolinic acid
- A primary or secondary amine
- Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
- A non-nucleophilic base (e.g., DIPEA or triethylamine)
- Anhydrous solvent (e.g., DMF or DCM)

Procedure:

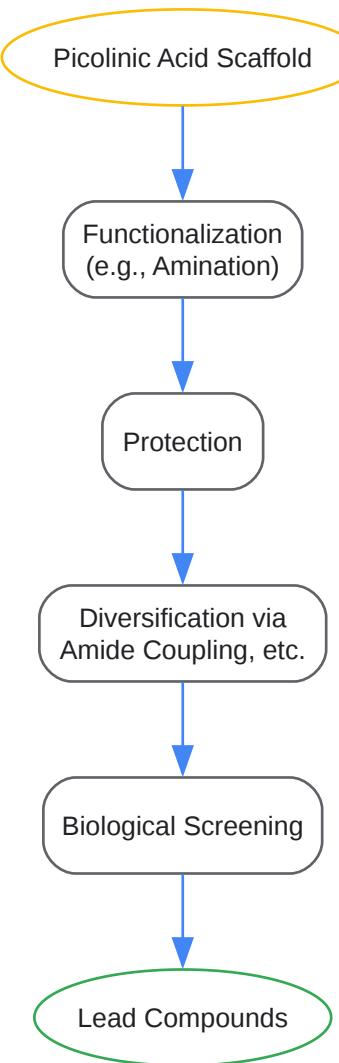
- Dissolve 6-N-Boc-aminopicolinic acid in the anhydrous solvent.
- Add the coupling agent and the base to the solution and stir for a few minutes to activate the carboxylic acid.
- Add the amine to the reaction mixture.
- Stir the reaction at room temperature until completion, monitoring by TLC.
- Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with aqueous solutions (e.g., dilute acid, saturated sodium bicarbonate, and brine) to remove excess reagents and byproducts.
- Dry the organic layer, concentrate, and purify the resulting amide by chromatography or recrystallization.

Biological Relevance and Therapeutic Potential

While 6-N-Boc-aminopicolinic acid itself is not typically biologically active, it is a precursor to compounds with potential therapeutic applications. The parent scaffold, aminopicolinic acid, is found in molecules with a wide range of biological activities. Pyridine carboxylic acid isomers are known scaffolds for drugs targeting tuberculosis, cancer, diabetes, and other conditions.[3]

Derivatives of 6-aminopicolinic acid are of interest in pharmaceutical research. For instance, 6-dialkylaminopyrimidine carboxamides, which can be synthesized from related starting materials, have shown antitubercular activity.[4] This highlights the potential for discovering novel therapeutic agents through the chemical modification of the 6-aminopicolinic acid core, a process facilitated by the use of its Boc-protected form.

From Scaffold to Potential Therapeutics

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Drug discovery pathway involving the aminopicolinic acid scaffold.

Safety and Handling

6-N-Boc-aminopicolinic acid is a chemical reagent and should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-N-Boc-aminopicolinic acid is a highly valuable and versatile building block for organic synthesis. Its key feature, the Boc-protected amine, allows for the selective modification of the carboxylic acid group, making it an essential tool in the construction of complex molecules, particularly in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its properties and reactivity is beneficial for researchers aiming to leverage this compound in their synthetic endeavors.

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References

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